Product packaging for Citrocarbonate(Cat. No.:CAS No. 58663-77-7)

Citrocarbonate

Cat. No.: B14171856
CAS No.: 58663-77-7
M. Wt: 383.4 g/mol
InChI Key: QBMVLWIYHYZWSI-STQMWFEESA-N
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Description

Citrocarbonate is the brand name for a pharmaceutical preparation whose active substance is sodium bicarbonate. It is presented as a white, crystalline powder that functions as a versatile agent in research settings. Its primary research applications leverage its properties as a pH buffering agent, an electrolyte replenisher, and a systemic alkalizer . In biochemical and physiological studies, sodium bicarbonate is investigated for its role in managing metabolic acidosis, a condition that can occur in severe renal disease, uncontrolled diabetes, and cardiac arrest. Its mechanism of action is characterized by its ability to increase plasma bicarbonate, buffer excess hydrogen ion concentration, and raise blood pH, thereby reversing the clinical manifestations of acidosis . Furthermore, its utility extends to in-vitro models of drug intoxication, where it is studied for the alkalinization of urine to diminish the nephrotoxicity of blood pigments in hemolytic reactions or to promote dissociation in barbiturate-protein complexes . Researchers value this compound for these specific experimental models. From a chemical perspective, sodium bicarbonate (NaHCO₃) serves as a source of carbonate ions. In aqueous solutions, it can react with calcium ions to form insoluble calcium carbonate (CaCO₃), a principle applicable in studies focused on water softening and biomineralization processes . This product is strictly designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29N3O6 B14171856 Citrocarbonate CAS No. 58663-77-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58663-77-7

Molecular Formula

C18H29N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

3-[[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C18H29N3O6/c1-18(2,3)27-17(26)21-11-5-7-13(21)16(25)20-10-4-6-12(20)15(24)19-9-8-14(22)23/h12-13H,4-11H2,1-3H3,(H,19,24)(H,22,23)/t12-,13-/m0/s1

InChI Key

QBMVLWIYHYZWSI-STQMWFEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCCC(=O)O

Origin of Product

United States

Contextualization Within Fundamental Chemical Sciences Research

The Citrocarbonate system serves as a classic and accessible example of several core chemical principles. At its heart, it is an acid-base reaction. Citric acid (H₃C₆H₅O₇), a weak organic acid, reacts with sodium bicarbonate (NaHCO₃), a basic salt, in a neutralization process. study.comteachengineering.org This interaction is a cornerstone of introductory chemistry, demonstrating concepts such as proton transfer and the formation of a salt, sodium citrate (B86180) (Na₃C₆H₅O₇). stackexchange.com

The reaction is also a prime illustration of a gas evolution reaction. wikipedia.org The initial acid-base reaction forms carbonic acid (H₂CO₃), an unstable intermediate. stackexchange.com This carbonic acid rapidly decomposes into water and carbon dioxide gas (CO₂). stackexchange.comwikipedia.org The escape of the gaseous CO₂ from the aqueous solution is what creates the fizzing and bubbling known as effervescence. wikipedia.org

Theoretical Frameworks Underpinning Carbonate Acid Effervescent Chemistry

Overall Reaction

C₆H₈O₇(aq) + 3NaHCO₃(aq) → Na₃C₆H₅O₇(aq) + 3H₂O(l) + 3CO₂(g)

In this reaction, citric acid donates protons (H⁺) to the bicarbonate ions, which then form carbonic acid (H₂CO₃). Carbonic acid is unstable and rapidly decomposes into water and carbon dioxide gas, which is observed as bubbles. This reaction is endothermic, meaning it absorbs heat from the surroundings, which can lead to a noticeable cooling of the solution.

Scope, Objectives, and Delimitation of Research Inquiry Pertaining to Complex Carbonate Acid Systems

Modern research into complex carbonate-acid systems, such as the Citrocarbonate reaction, encompasses a wide range of scientific inquiry. A primary objective is to understand and control the kinetics of the effervescent reaction. jddtonline.info The rate of CO₂ evolution can be influenced by factors like reactant particle size, temperature, and the presence of catalysts. fiveable.meyoutube.com For instance, smaller particle sizes lead to a faster reaction rate due to increased surface area. youtube.com

Another area of focus is the impact of these systems on the solubility and absorption of other substances, which is particularly relevant in pharmaceutical applications. The effervescence can increase the pH of the local environment, which may enhance the dissolution of certain active pharmaceutical ingredients. wikipedia.orgtaylorandfrancis.com

Research also delves into the complexities of carbonate chemistry at interfaces, which is crucial for understanding processes from carbon sequestration in oceans to pH regulation in biological systems. lbl.gov Studies on these systems can involve advanced analytical techniques to probe the relative concentrations and behaviors of different carbonate species (e.g., carbonic acid, bicarbonate, carbonate ions) at the interface between different phases. lbl.gov The scope of this research is vast, with applications in fields ranging from materials science to environmental chemistry. researchgate.netmdpi.commdpi.com

Significance of Multicomponent Chemical Systems Research in Modern Chemistry

Theoretical Frameworks Underpinning Carbonate-Acid Effervescent Chemistry

The effervescent reaction at the heart of this compound formulations is a classic acid-base reaction. Understanding this process requires an appreciation of both solid-state and aqueous reaction dynamics, as well as the fundamental theories that describe acid-base interactions.

Acid-Base Reaction Dynamics in Solid-State and Aqueous Multicomponent Systems

In their solid, anhydrous forms, citric acid and sodium bicarbonate are relatively unreactive. quora.comechemi.com This is because the ions and molecules are locked in a crystalline lattice, with limited mobility to interact. The introduction of water is the critical step that initiates the reaction. Water acts as a solvent, dissolving the solid reactants and allowing the ions to become mobile and collide, which is a prerequisite for the chemical reaction to occur. quora.comechemi.com

C₆H₈O₇ (aq) + 3NaHCO₃ (aq) → Na₃C₆H₅O₇ (aq) + 3H₂O (l) + 3CO₂ (g) quora.com

Brønsted-Lowry and Lewis Acid-Base Concepts in Citric Acid-Bicarbonate Interactions

The interaction between citric acid and bicarbonate can be understood through the lenses of both the Brønsted-Lowry and Lewis acid-base theories.

According to the Brønsted-Lowry theory , an acid is a proton (H⁺) donor, and a base is a proton acceptor. khanacademy.orgfsu.edu In this reaction, citric acid, a triprotic acid, donates protons, which are accepted by the bicarbonate ions (HCO₃⁻). reddit.comwikipedia.org The bicarbonate ion acts as a Brønsted-Lowry base. reddit.com

The Lewis theory provides a broader perspective, defining an acid as an electron pair acceptor and a base as an electron pair donor. fsu.edudocbrown.info The bicarbonate ion, with its lone pair of electrons on the oxygen atoms, acts as a Lewis base, donating an electron pair to the proton (H⁺) from the citric acid, which is a Lewis acid. docbrown.info

Role of Proton Transfer Mechanisms in Carbon Dioxide Generation

The generation of carbon dioxide is a direct consequence of a series of proton transfer steps. When citric acid dissolves in water, it releases protons (H⁺). These protons react with the bicarbonate ions (HCO₃⁻) to form carbonic acid (H₂CO₃). patsnap.compurdue.edu

HCO₃⁻ (aq) + H⁺ (aq) ⇌ H₂CO₃ (aq) purdue.edu

Carbonic acid is unstable in aqueous solution and rapidly decomposes into water and carbon dioxide gas. quora.compatsnap.com

H₂CO₃ (aq) ⇌ H₂O (l) + CO₂ (g) purdue.edu

This decomposition is the source of the effervescence observed. The entire process is a cascade of proton transfers, ultimately leading to the formation of a gas from dissolved reactants.

Principles of Gas Evolution from Dissolution-Reaction Coupled Systems

The visible effervescence is governed by the principles of gas solubility and mass transfer. The rate and extent of gas evolution are influenced by factors such as temperature, pressure, and the concentrations of the reactants.

Henry's Law and Solubility of Carbon Dioxide in Aqueous Media

Henry's Law states that the amount of a dissolved gas in a liquid is directly proportional to the partial pressure of that gas in equilibrium with the liquid. wikipedia.org In the context of the this compound reaction, as carbon dioxide is produced, its concentration in the aqueous solution increases. This leads to an increase in the partial pressure of CO₂ above the solution. When this partial pressure exceeds the atmospheric pressure, the excess CO₂ escapes from the solution in the form of bubbles. wikipedia.orgyoutube.com

The solubility of carbon dioxide in water is also temperature-dependent. Generally, the solubility of gases in liquids decreases as the temperature increases. wikipedia.org Therefore, the effervescent reaction might appear more vigorous in warmer water due to the lower solubility of the CO₂ produced.

It's important to note that carbon dioxide reacts with water to form carbonic acid, which means it has a higher solubility than would be predicted by Henry's law alone. byjus.com

Theoretical Models of Mass Transfer in Gas-Liquid Interfaces

The movement of carbon dioxide from the liquid phase to the gas phase is a mass transfer process. Several theoretical models describe this phenomenon at the gas-liquid interface:

Two-Film Theory: This model, proposed by Whitman, envisions two thin films at the interface, one in the liquid and one in the gas. The rate of mass transfer is considered to be limited by the diffusion of the gas through these films. frontiersin.org

Penetration Theory: Higbie's penetration model suggests that packets of liquid are intermittently exposed to the gas phase, and unsteady-state diffusion occurs during this exposure time. frontiersin.org

Surface Renewal Theory: Danckwerts' model is an extension of the penetration theory, proposing that the surface liquid is continuously replaced with fresh liquid from the bulk, and the rate of this renewal affects the mass transfer coefficient. frontiersin.org

These models provide a framework for understanding and predicting the rate of CO₂ evolution in effervescent systems.

Solution Chemistry of Citrate (B86180) Salts and Bicarbonate Ions

The final solution after the effervescent reaction contains sodium citrate, dissolved carbon dioxide (as carbonic acid), and any unreacted starting materials.

Sodium citrate , the salt of a weak acid (citric acid) and a strong base (implied from the reaction with sodium bicarbonate), acts as a buffering agent. substack.comvedantu.com A buffer solution resists changes in pH upon the addition of small amounts of acid or base. vedantu.com The citrate ion (C₆H₅O₇³⁻) can react with excess H⁺ ions, while any remaining citric acid can neutralize added base. This buffering capacity is a key feature of the final solution. wikipedia.org

Speciation of Citrate Anions Across pH Gradients

Citric acid (H₃C₆H₅O₇) is a weak polyprotic acid, meaning it can donate three protons (H⁺) in a stepwise manner. The specific form, or "species," of the citrate molecule present in a solution is highly dependent on the solution's pH. researchgate.net The deprotonation of citric acid occurs at three distinct equilibrium points, each characterized by a specific acid dissociation constant (pKa).

The stepwise dissociation is as follows:

H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺

H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺

HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺

At very low pH values, the fully protonated citric acid form (H₃C₆H₅O₇) is dominant. As the pH increases past the first pKa value, the primary species becomes the dihydrogen citrate anion (H₂C₆H₅O₇⁻). Further increases in pH beyond the second and third pKa values lead to the predominance of the hydrogen citrate (HC₆H₅O₇²⁻) and finally the fully deprotonated citrate (C₆H₅O₇³⁻) anions, respectively. scielo.br This pH-dependent speciation is critical in understanding the reactivity of citrate in various chemical environments, as the charge and structure of the anion influence its interaction with other ions and its role in chemical reactions. uoa.grradioprotection.org

Table 1: Stepwise Dissociation Constants (pKa) of Citric Acid at 25°C Data derived from Harris, 2013. scielo.br

Dissociation StepEquilibrium ReactionpKa Value
1H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺3.13
2H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺4.76
3HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺6.40

Carbonate Equilibria and Buffering Capacity in Aqueous Solutions

The carbonate component of the effervescent system, typically sodium bicarbonate (NaHCO₃), also participates in a crucial pH-dependent equilibrium in water. When dissolved, it forms bicarbonate ions (HCO₃⁻). This ion is part of the broader carbonate system, which involves carbon dioxide (CO₂), carbonic acid (H₂CO₃), bicarbonate ions (HCO₃⁻), and carbonate ions (CO₃²⁻). numberanalytics.com

The key equilibria are: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ ⇌ 2H⁺ + CO₃²⁻ numberanalytics.com

This system is a vital natural buffer, meaning it can resist significant changes in pH upon the addition of an acid or a base. fiveable.memcgill.caenviro.wiki In the context of the this compound reaction, the bicarbonate ion acts as a base, accepting a proton from citric acid. The resulting carbonic acid is unstable and rapidly decomposes into water and carbon dioxide gas, which drives the reaction forward. libretexts.org The ability of the carbonate-bicarbonate system to maintain a relatively stable pH is known as its buffering capacity. numberanalytics.comfiveable.me The maximum buffering capacity occurs when the pH is close to the pKa values of the system (pKa1 for H₂CO₃/HCO₃⁻ is ~6.3 and pKa2 for HCO₃⁻/CO₃²⁻ is ~10.3 at 25°C). enviro.wiki

Table 2: Carbonate Species Distribution in Aqueous Solution at 25°C Data derived from general chemical principles. numberanalytics.comenviro.wikiinstitutebishop.org

pH RangePredominant SpeciesChemical Formula
< 6.3Carbonic AcidH₂CO₃
6.3 - 10.3BicarbonateHCO₃⁻
> 10.3CarbonateCO₃²⁻

Thermodynamic Considerations in Effervescent Chemical Systems

The spontaneity and thermal characteristics of the reaction between citric acid and sodium bicarbonate are governed by the laws of thermodynamics. The key parameters are the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Enthalpy and Entropy Changes Associated with Carbon Dioxide Evolution

The reaction is: H₃C₆H₅O₇(aq) + 3NaHCO₃(aq) → Na₃C₆H₅O₇(aq) + 3H₂O(l) + 3CO₂(g)

Table 3: Qualitative Thermodynamic Parameters for the Reaction of Citric Acid and Sodium Bicarbonate Data derived from multiple sources. libretexts.orgblogspot.comquora.comccea.org.uk

Thermodynamic ParameterSymbolSignDescription
Enthalpy ChangeΔHPositive (+)The reaction is endothermic, absorbing heat from the surroundings.
Entropy ChangeΔSPositive (++)The reaction involves a large increase in disorder, primarily due to the formation of CO₂ gas.
Gibbs Free Energy ChangeΔGNegative (-)The large positive entropy change makes the overall reaction spontaneous at standard temperatures.

Gibbs Free Energy Minimization in Reactive Solid-Solution Interfaces

The reaction occurs at the interface between the solid reactants (citric acid and sodium bicarbonate crystals) and the aqueous solution. As the solids dissolve, the citrate and bicarbonate ions are free to react in the solution. The system will spontaneously proceed in the forward direction—producing sodium citrate, water, and carbon dioxide—because this state has a lower total Gibbs free energy than the initial state of the reactants. doitpoms.ac.uk The reaction continues until it reaches chemical equilibrium, the point at which the Gibbs free energy of the system is at its minimum, and no further net change occurs. wikipedia.orguchicago.edu In this open system, the escape of CO₂ gas drives the reaction to completion, constantly shifting the equilibrium until one of the reactants is consumed.

Chemical Synthesis Pathways for Core Components of this compound Systems

The manufacturing of this compound systems relies on the precise synthesis of its fundamental components. Modern methodologies focus on achieving high purity, specific crystalline forms, and consistent quality to ensure optimal effervescent performance.

Research into Anhydrous and Hydrous Citric Acid Synthesis Methodologies

Citric acid is a cornerstone of effervescent formulations, existing in two primary forms: anhydrous (water-free) and monohydrate. wikipedia.org The selection between these forms is critical, as it influences stability and reactivity. Anhydrous citric acid crystallizes from hot water, while the monohydrate form is produced when crystallization occurs from cold water. wikipedia.org The conversion of the monohydrate to the anhydrous form can be achieved at approximately 78°C. wikipedia.org

Modern synthesis predominantly utilizes microbial fermentation of substrates like molasses or glucose by the fungus Aspergillus niger. xitrical.comd-nb.info This biotechnological approach is favored for its efficiency and sustainability. xitrical.com Following fermentation, purification is typically accomplished through a lime-sulfuric acid method or a liquid extraction process. nih.gov

Research has also explored alternative synthesis routes. One patented method describes the creation of citric anhydride (B1165640) by reacting citric acid with an organic acid anhydride, followed by crystallization in an organic solvent. google.com Another production method for citric acid monohydrate crystals involves concentrating a citric acid solution at elevated temperatures, followed by a controlled cooling and seeding process. google.com This method reports a high crystallization rate and produces crystals with uniform, coarse particles. google.com

The physical properties of each form are distinct. Anhydrous citric acid has a glass transition temperature (Tg) of 11°C, whereas the monohydrate form, with an 8.6% water content, has a Tg of -25°C. nih.gov This difference in thermal behavior is a key consideration in formulation development.

PropertyAnhydrous Citric AcidMonohydrate Citric Acid
Crystallization Temperature From hot water (>36.6°C) mdpi.comFrom cold water (<36.6°C) mdpi.com
Conversion Temperature N/A~78°C to anhydrous form wikipedia.org
Water Content <0.5%Up to 8.8% nih.gov
Glass Transition Temp. (Tg) 11°C nih.gov-25°C nih.gov
Hygroscopicity Deliquesces at 75% RH (25°C) nih.govDeliquesces at 78% RH (25°C) nih.gov

Methodological Studies on Sodium Bicarbonate Production and Purity Control

Sodium bicarbonate is the primary source of carbon dioxide in effervescent reactions. The production of high-purity, pharmaceutical-grade sodium bicarbonate is crucial for the performance and stability of this compound systems. futuremarketinsights.com Industrial production often relies on the Solvay process or the carbonation of soda ash. sci-hub.se

Recent research has focused on modified Solvay processes to enhance purity and sustainability. One study investigated the use of buffering additives like calcium hydroxide (B78521), potassium hydroxide, and ammonium (B1175870) bicarbonate to eliminate ammonia (B1221849) from the traditional process. mdpi.com The results indicated that using ammonium bicarbonate with desalination brine yielded high-purity sodium bicarbonate. mdpi.com Another approach involves the carbonation of sodium sulfate (B86663), which can be an effective route, although it may require additional purification steps. sci-hub.semdpi.com

Purity control is a significant challenge in sodium bicarbonate manufacturing, as impurities can affect stability and reaction kinetics. futuremarketinsights.com A patented process for producing pharmaceutical-grade sodium bicarbonate involves preparing an alkaline solution, followed by precision filtration, carbonization, and drying to achieve a product with low impurity levels. google.com Experimental studies have also explored the use of a bench-scale reactor system to convert carbon dioxide and sodium hydroxide into sodium bicarbonate with a purity exceeding 97%. eeer.org

The physical characteristics of the final product, such as crystal size, are also critical. Research using response surface methodology has shown that temperature is the most effective operating condition for controlling the crystal size of sodium bicarbonate, while reaction time most significantly impacts the yield. researchgate.net

Production MethodKey FeaturesReported Purity/Outcome
Modified Solvay (NH₄HCO₃ additive) Eliminates ammonia from the process; utilizes saline brine. mdpi.comHigh-purity NaHCO₃ produced. mdpi.com
Sodium Sulfate Carbonation Utilizes sodium sulfate as a raw material. mdpi.comCan be a viable route, may require extra purification. mdpi.com
Alkaline Solution Carbonization Involves filtration, carbonization, and controlled drying. google.comProduces pharmaceutical-grade NaHCO₃ with low impurities. google.com
NaOH and CO₂ Reaction Bench-scale reactor system. eeer.orgPurity of >97% achieved. eeer.org

Synthetic Approaches to Sodium Citrate Salt Formation and Crystallization

Sodium citrate, the salt resulting from the neutralization of citric acid with a sodium source, plays a role in the effervescent reaction and can act as a buffering agent. It is commercially available in both anhydrous and dihydrate forms. nih.gov The anhydrous form is noted for its faster dissolution rate and good flowability. nih.gov

The synthesis of sodium citrate typically involves reacting citric acid with a sodium base, such as sodium hydroxide, sodium carbonate, or sodium bicarbonate. google.comgoogle.com One method involves reacting citric acid with sodium carbonate in an aqueous solution at 50-60°C, followed by the addition of sodium hydroxide to improve the reaction completeness and subsequent crystallization. google.com Another patented method utilizes solvent-out crystallization, where a salt-forming reaction is followed by the addition of a solvent-out agent to induce crystallization, reportedly yielding large, high-purity crystals. google.com

Crystallization is a critical step that determines the final properties of the sodium citrate. Research has shown that for the production of sodium citrate dihydrate, controlling the pH between 9 and 13 during purification and between 10 and 13 during concentration can lead to a simplified process and high-quality crystals. google.com A Quality by Design (QbD) approach has been applied to the manufacturing of sodium citrate to ensure consistency in flowability and crystallinity by studying the effects of reaction temperature, addition rate, and mixing speed. researchgate.net Continuous crystallization techniques, such as a three-stage neutralization crystallization process, have also been developed to achieve higher purity sodium citrate crystals compared to batch processes. mdpi.com

Granulation and Particle Engineering for Optimized Effervescent Systems

The physical properties of the powdered components in a this compound system are as crucial as their chemical purity. Granulation and particle engineering techniques are employed to optimize the blend for flow, stability, and dissolution characteristics.

Academic Investigations of Powder Flow Dynamics and Inter-Particulate Forces

The flowability of a powder blend is governed by a complex interplay of physical particle properties and inter-particulate forces. nih.govnih.gov Key factors influencing powder flow include particle size distribution, particle shape, surface texture, and moisture content. nih.govgmpinsiders.com Smaller particles, due to their larger surface area-to-mass ratio, tend to exhibit stronger cohesive and adhesive forces, which can impede flow. nih.gov Conversely, larger, smoother, and more spherical particles generally demonstrate better flow properties as gravitational forces overcome these inter-particle interactions. nih.govgmpinsiders.com

Inter-particulate forces, such as van der Waals forces, electrostatic forces, and capillary forces (due to moisture), are significant determinants of powder behavior. nih.govmdpi.com Research has indicated that reducing inter-particle cohesive forces can be more effective in improving powder flow than minimizing inter-particle friction. nih.gov Advanced analytical tools like powder rheometers are used to provide comprehensive assessments of powder flow by measuring the force required to move a blade through a powder bed, offering insights into how the material will behave under various processing conditions. gmpinsiders.commdpi.com

FactorInfluence on Powder FlowResearch Finding
Particle Size Smaller particles generally lead to poorer flow due to increased cohesion. nih.govGravitational forces exceed inter-particle forces in larger particles, improving flow. nih.gov
Particle Shape Irregular or elongated shapes can interlock, hindering movement. gmpinsiders.comSmoother, more spherical particles exhibit better flowability. nih.gov
Inter-Particulate Forces Cohesive forces (van der Waals, electrostatic) can cause agglomeration and poor flow. nih.govmdpi.comReducing cohesive forces is a highly effective strategy for flow improvement. nih.gov
Moisture Content Can increase capillary forces, strengthening cohesion, but can also reduce electrostatic forces. nih.govThe effect of moisture is complex and can either hinder or, in some cases, improve flow depending on the material. nih.gov

Research on Particle Size Distribution Homogeneity and Segregation Phenomena in Blends

Achieving and maintaining a homogeneous blend is critical for the quality of effervescent products. However, powders with different physical properties (size, density, shape) are prone to segregation, or de-mixing, during handling and processing. researchgate.netjst.go.jp Particle size difference is often considered the most significant factor leading to segregation. researchgate.net

Segregation can occur through several mechanisms, including sifting (where smaller particles fall through a matrix of larger ones) and fluidization (where air entrainment causes finer particles to become more mobile). pharmaexcipients.com Research has shown that blends with a mean particle diameter greater than 100 µm and a variation of more than 30% in particle diameter are susceptible to segregation. researchgate.net

To mitigate segregation and improve blend homogeneity, various granulation techniques are employed. Granulation is a process that binds primary powder particles together, resulting in larger, more uniform granules. hermes-pharma.com This process reduces dust, improves flowability, and ensures a homogeneous distribution of components. hermes-pharma.com Techniques such as wet granulation, dry granulation (slugging or roller compaction), and melt granulation are commonly used. ajpsonline.comaun.edu.eg

Advanced methods like TOPO vacuum granulation are specifically designed for effervescent products. This patented technology involves granulation under a vacuum to prevent premature reactions and creates a protective layer on the reactive components, enhancing stability. hermes-pharma.comajpsonline.com Particle engineering, which involves modifying particles to have desired characteristics, is another key strategy. taylorandfrancis.com This can include creating composite particles where multiple components are combined into a single, multifunctional particle with improved properties like flowability and reduced hygroscopicity. mdpi.com

Studies focusing on segregation quantification use metrics like a segregation index, which can be correlated with material properties such as particle size and adhesion, to predict the segregation tendency of a powder blend. gre.ac.ukmdpi.com

Wet Granulation and Dry Compaction Methodologies for Acid-Base Reactant Integration

The integration of acidic and basic components is a critical step in manufacturing effervescent products. Both wet granulation and dry compaction methods are employed, each with distinct advantages and challenges.

Wet granulation is a widely used technique to produce homogeneous granules with good flowability and compressibility. poltekkes-mks.ac.iddergipark.org.tr This method involves the addition of a liquid binder to a powder mixture of the acid and base. In the context of this compound, a controlled amount of a granulating fluid, often a non-aqueous solvent like ethanol (B145695) or a hydroalcoholic solution, is used to moisten the powder blend. nih.govresearchgate.net This process can be performed in a high-shear granulator, which allows for efficient mixing and granulation. rsc.org

A specialized wet granulation technique is TOPO vacuum granulation, which is designed to stabilize moisture-sensitive components. nutraceuticalbusinessreview.comhermes-pharma.com This patented technology modifies the surface of the reactive acidic components, most commonly citric acid, by causing a layer of less reactive citrate to form on the surface of the acid particles, a process known as passivation. nutraceuticalbusinessreview.comhermes-pharma.com The use of a vacuum allows for lower drying temperatures and shorter drying times, which minimizes the risk of thermal degradation and prevents uncontrolled effervescent chain reactions. nutraceuticalbusinessreview.comhermes-pharma.com

Dry compaction, on the other hand, avoids the use of liquids, making it suitable for highly moisture-sensitive materials. The most common method of dry granulation is roller compaction, where the powder is densified between two counter-rotating rollers to form a ribbon, which is then milled to the desired granule size. nutraceuticalbusinessreview.commanufacturingchemist.com This technique is advantageous as it eliminates the need for a drying step, which can be time-consuming and costly. nutraceuticalbusinessreview.com However, for highly reactive effervescent products, dry granulation may not be ideal as the components are compacted without the passivation step that can be achieved with certain wet granulation methods. manufacturingchemist.com

Granulation MethodDescriptionAdvantagesDisadvantages
Wet Granulation A liquid binder is added to the powder mixture of acid and base to form granules. poltekkes-mks.ac.iddergipark.org.trProduces homogeneous granules with good flowability and compressibility. poltekkes-mks.ac.iddergipark.org.tr Allows for passivation of reactive components. nutraceuticalbusinessreview.comhermes-pharma.comRequires a drying step, which can be time-consuming and may degrade sensitive materials. nutraceuticalbusinessreview.com
TOPO Vacuum Granulation A specialized wet granulation technique that uses a vacuum to control the reaction and dry the granules. nutraceuticalbusinessreview.comhermes-pharma.comStabilizes moisture-sensitive components through passivation. nutraceuticalbusinessreview.comhermes-pharma.com Allows for lower drying temperatures and shorter drying times. nutraceuticalbusinessreview.comhermes-pharma.comRequires specialized equipment.
Dry Compaction (Roller Compaction) Powder is densified between two rollers to form a ribbon, which is then milled into granules. nutraceuticalbusinessreview.commanufacturingchemist.comNo liquid is used, eliminating the need for drying. nutraceuticalbusinessreview.com Suitable for moisture-sensitive materials.May not be suitable for highly reactive effervescent products without a passivation step. manufacturingchemist.com

Dry Blending Techniques in Multicomponent Effervescent Compound Manufacturing Research

Dry blending is a critical operation in the manufacturing of effervescent compounds, as it directly impacts the homogeneity and, consequently, the performance of the final product.

The homogeneity of the blend of acidic and basic components, along with other excipients, is paramount for a consistent and reliable effervescent reaction. Key mixing parameters that influence homogeneity include mixing time, mixing speed, and the fill level of the blender. An inadequate mixing process can lead to segregation of the components due to differences in particle size and density, resulting in tablets with inconsistent effervescence times and potentially incomplete reactions.

Research into a specific agglomerated effervescent compound, CITROCOAT® EP, has shown that as a ready-to-use compound, it maintains a constant composition during pre-processing and tableting, which prevents segregation. beveragedaily.com In contrast, formulations using regular citric acid and sodium bicarbonate may require additional processing to adjust particle sizes to prevent segregation. beveragedaily.com

Scaling up the blending process from laboratory to production scale presents several challenges. The dynamics of the blending process can change significantly with an increase in batch size and the use of different equipment. Therefore, it is crucial to re-validate the blending process at each scale to ensure that homogeneity is maintained.

Continuous manufacturing processes, which can offer better control over blending and reduce batch-to-batch variability, are being explored for effervescent products. Continuous flow (CF) technology, a development of TOPO granulation, is designed for high-throughput manufacturing and can produce up to 10 tons of granules daily, offering an economical approach for large-scale production. hermes-pharma.comtabletscapsules.com

Moisture Control Strategies in Hygroscopic Solid-State Chemical Formulations

The hygroscopic nature of the primary components of this compound, namely citric acid and sodium bicarbonate, makes moisture control a critical aspect of manufacturing and storage. etflin.com

To prevent premature initiation of the effervescent reaction, strict control of the manufacturing environment is necessary. This typically involves maintaining a low relative humidity (RH), often below 25%, and a controlled temperature. brad.ac.uk The use of desiccants within the packaging, such as silica (B1680970) gel, is a common strategy to protect the product from moisture during storage. googleapis.com

Advanced manufacturing techniques, such as TOPO vacuum granulation, allow for production under standard atmospheric conditions with a relative humidity of up to 30%, which can simplify the manufacturing process. hermes-pharma.com

Water activity (aW), a measure of the free water available to participate in reactions, is a critical parameter in the stability of effervescent formulations. The solid-state reaction between citric acid and sodium bicarbonate is initiated by the presence of water. stackexchange.comteachengineering.orgtufts.edu Even small amounts of moisture can act as a catalyst, leading to an autocatalytic chain reaction that is difficult to control. brad.ac.uk

Research has shown that by monitoring and controlling the water activity of the raw materials and the finished product, as well as the relative humidity during processing, the effervescent reaction can be prevented until the product is intended to be used. googleapis.com Co-crystallization of citric acid with a non-hygroscopic co-former, such as nicotinamide, has been shown to reduce its hygroscopicity and improve the stability of effervescent products by restricting the interaction of moisture with the citric acid. brad.ac.uk

ParameterInfluence on Effervescent StabilityControl Strategy
Relative Humidity (RH) High RH can lead to moisture uptake by hygroscopic ingredients, initiating the effervescent reaction. etflin.comMaintain low RH (typically <25%) in the manufacturing environment. brad.ac.uk
Water Activity (aW) High aW indicates more free water available to initiate the reaction between the acid and base. researchgate.netMonitor and control the aW of raw materials and the final product. googleapis.com
Packaging Inadequate packaging can allow moisture ingress, leading to product degradation.Use moisture-impermeable packaging, often including desiccants. googleapis.com

Methodological Development for Quantitative Analysis of Bicarbonate and Citrate Ions in Complex Matrices

The accurate quantification of bicarbonate and citrate ions in effervescent systems presents analytical challenges due to their chemical similarities and the dynamic nature of the system. To address this, various analytical techniques have been developed and refined.

Advanced Potentiometric Titrimetric Methods for Acid-Base System Characterization

Potentiometric titration is a fundamental analytical technique used to determine the concentration of a given analyte by measuring the electrical potential difference (voltage) between two electrodes as a titrant of known concentration is added. byjus.comrflow.aiyoutube.com This method is particularly well-suited for characterizing acid-base systems, as it can determine the concentration of acids and bases and their pKa values. rflow.aiyoutube.com

In the context of effervescent systems, potentiometric titration can be employed to quantify both the acidic (citric acid) and basic (bicarbonate/carbonate) components. redalyc.orgscielo.org.mx The procedure involves titrating the sample solution with a standard acid or base and monitoring the change in pH or potential. byjus.comyoutube.com The equivalence points on the resulting titration curve correspond to the neutralization of the different acidic and basic species present in the sample. Advanced methods may involve the use of derivative plots (first and second derivatives) to more accurately determine the endpoint, especially in complex mixtures where the inflection points on the titration curve may not be sharp. rflow.aiyoutube.com For instance, a titration with a strong acid can be used to determine the amount of bicarbonate and carbonate, while a titration with a strong base can quantify the citric acid content. scirp.org

A study on the analysis of a mixture of diprotic organic acids demonstrated the feasibility of using potentiometric titration to simultaneously determine the concentration of multiple acids. redalyc.orgscielo.org.mx This approach relies on the differences in the dissociation constants of the acids to distinguish them during titration. redalyc.org

Key Parameters in Potentiometric Titration of Acid-Base Systems:

ParameterDescriptionRelevance to Effervescent Systems
Titrant A solution of known concentration that is added to the analyte.A standard acid (e.g., HCl) is used to titrate bicarbonate/carbonate, while a standard base (e.g., NaOH) is used for citric acid. rflow.aiscirp.org
Indicator Electrode An electrode whose potential is dependent on the concentration of the analyte. A glass electrode is commonly used for pH measurements. byjus.comyoutube.comMeasures the change in H+ ion concentration as the acid-base reaction proceeds. youtube.com
Reference Electrode An electrode that maintains a constant potential, against which the potential of the indicator electrode is measured. Common examples include silver/silver chloride (Ag/AgCl) and calomel (B162337) electrodes. byjus.comyoutube.comProvides a stable reference potential for accurate measurement of the indicator electrode's potential. youtube.com
Equivalence Point The point in the titration where the amount of titrant added is chemically equivalent to the amount of analyte in the sample.Indicates the complete neutralization of bicarbonate/carbonate or citric acid, allowing for their quantification. rflow.ai

Spectrophotometric and Spectrofluorometric Techniques for Organic Acid and Salt Determination

Spectrophotometry and spectrofluorometry are analytical techniques based on the interaction of electromagnetic radiation with matter. Spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength, while spectrofluorometry measures the intensity of fluorescence emitted by a sample after it has absorbed light. farmaciajournal.comjfda-online.com

For the determination of citrate, several spectrophotometric methods have been developed. One approach involves the formation of a colored complex. For example, in an acidic medium, a yellow ferric citrate complex can be converted to a purple-red complex through a photochromic reaction under illumination, with the absorbance measured at 490 nm. epa.gov Another method is based on the formation of ion-pair complexes. Butamirate citrate, for instance, can form a yellow-colored ion-pair with reagents like methyl orange or bromothymol blue, which can be extracted and measured spectrophotometrically. farmaciajournal.com Similarly, sildenafil (B151) citrate can be determined by forming chloroform-soluble ion-association complexes with brilliant blue G or bromocresol purple. jfda-online.com A direct UV spectrophotometric method for citrate has also been established, which involves measuring the absorbance of citric acid at 209 nm at a pH below 1.0 to suppress dissociation. nih.gov

Spectrofluorometry offers high sensitivity and has been applied to citrate analysis, although often indirectly. A fluorometric method for citric acid determination was developed early on. acs.org More recent applications involve the use of spectrofluorometry to measure the native fluorescence of certain drug molecules, where citric acid can influence the fluorescence intensity. nih.gov For example, in the determination of propranolol, a mixture of citric acid and ethylene (B1197577) glycol is used as a back-extracting solution, and the fluorescence is measured. nih.gov It has been noted that high concentrations of citric acid can sometimes lead to a decrease in fluorescence intensity. nih.gov The presence of citric acid can also interfere with the spectrofluorometric determination of other substances, such as aluminum, by competing for the chelating agent. pensoft.netresearchgate.net

Comparison of Spectroscopic Methods for Citrate Determination:

TechniquePrincipleWavelength (nm)Linear RangeKey Findings & Limitations
UV-Vis Spectrophotometry (Photochromic) Formation of a purple-red ferric citrate complex under illumination. epa.gov4900–300 mg/LSimple, sensitive, and accurate method. epa.gov
UV-Vis Spectrophotometry (Ion-Pair) Formation of a colored ion-pair complex with an indicator dye. farmaciajournal.comjfda-online.com410-4242.5–20.0 µg/mLSimple and rapid, but may require extraction steps. farmaciajournal.comjfda-online.com
Direct UV Spectrophotometry Absorbance of citric acid at low pH. nih.gov2090.5–5.0 mmol/LConvenient and precise, but requires strict pH control. nih.gov
Spectrofluorometry Measurement of fluorescence, often indirectly. acs.orgnih.govVariesVariesHigh sensitivity, but can be prone to interference from the sample matrix. pensoft.netresearchgate.net

Chromatographic Separation Techniques Applied to Organic Acid, Salt, and Carbonate Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) Method Development for Citrate and Citric Acid

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is a highly versatile and widely used method for the analysis of organic acids like citric acid. scirp.orgresearchgate.net

Several HPLC methods have been developed for the analysis of citric acid and citrate. helixchrom.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common approach, where a non-polar stationary phase is used with a polar mobile phase. researchgate.net For instance, a stability-indicating RP-HPLC method was developed using a C18 column with a mobile phase of ammonium sodium phosphate (B84403) and methanol, and detection at 210 nm. researchgate.net Another method combines titration for free citric acid with a simple reverse-phase HPLC method for total citric acid. scirp.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is another mode of separation that is well-suited for highly polar compounds like citric acid that are not well-retained in reversed-phase chromatography. helixchrom.comsielc.com A HILIC/anion-exclusion method has been developed for the separation of citric acid and other polar compounds, which is compatible with detectors like mass spectrometry (MS), evaporative light scattering detection (ELSD), and charged aerosol detection (CAD). helixchrom.com Mixed-mode chromatography, which combines multiple separation mechanisms like HILIC, cation-exchange, and anion-exclusion, has also been successfully used to separate citric acid from other components in a mixture. sielc.com

Typical HPLC Parameters for Citrate Analysis:

ParameterDescriptionExample Values
Column The stationary phase where separation occurs.Reprosil-XR C18 (250 mm x 4 mm, 5 µm) researchgate.net, Amaze TH helixchrom.com, Primesep N sielc.com
Mobile Phase The solvent that carries the sample through the column.Ammonium sodium phosphate and Methanol researchgate.net, Acetonitrile/water with buffer helixchrom.com
Flow Rate The speed at which the mobile phase moves through the column.1.0 mL/min researchgate.net
Detector The component that detects the separated compounds as they elute from the column.UV detector at 210 nm researchgate.netresearchgate.net, MS, ELSD, CAD helixchrom.comsielc.com
Retention Time The time it takes for a compound to travel from the injector to the detector.3.38 min for citrate researchgate.net

Ion Chromatography for Bicarbonate, Carbonate, and Related Anion Analysis

Ion chromatography (IC) is a chromatographic process that separates ions and polar molecules based on their affinity to the ion exchanger. It is a reliable and simple method for the determination of carbonate and bicarbonate. researchgate.net It is important to note that in a typical IC system, it is not possible to separate bicarbonate from carbonate; they are analyzed as a single component, with the species present being dependent on the pH of the mobile phase. researchgate.net

For the analysis of bicarbonate and carbonate, a single-column IC method is often used. researchgate.net An Allsep Anion column with a mobile phase of 4mM p-Hydroxybenzoic acid at pH 7.5 has been shown to provide good separation of bicarbonate from other anions like fluoride (B91410) and chloride. researchgate.net The pH of the mobile phase is a critical parameter, as it determines the form in which the carbonate species will elute. researchgate.net Another approach uses an IonPac AS17 column with an eluent generator for the determination of carbonate and other common anions. nih.gov

Ion-exclusion chromatography is another variant of IC that has been recognized as a method of choice for the reliable determination of bicarbonate in water samples containing carboxylic acid anions. chem-soc.si This technique can effectively separate bicarbonate from organic acids. chem-soc.si

Gas Chromatography for Volatile Reaction Byproducts Analysis

Gas chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. frontiersin.orgatriainnovation.com In the context of effervescent systems, GC is primarily used for the analysis of volatile byproducts, most notably the carbon dioxide produced during the acid-base reaction.

A novel method called effervescent tablet-induced extraction (ETIE) has been developed, where the in-situ generation of carbon dioxide from an effervescent tablet is used to extract and transfer volatile and semi-volatile compounds from a liquid matrix to the gas phase for analysis by GC-MS. researchgate.netnih.gov This technique has been validated for the analysis of volatile compounds in real samples and has been shown to improve the performance of headspace solid-phase microextraction (HS-SPME) by eliminating the need for heating and shaking. researchgate.netnih.gov HS-SPME coupled with GC-MS is a fast method for the extraction and analysis of volatile organic compounds. nih.gov

The primary volatile byproduct of the effervescent reaction is carbon dioxide. While GC can be used to quantify CO2, other methods are often more direct. However, GC is invaluable for identifying and quantifying other trace volatile organic compounds (VOCs) that may be present in the raw materials or formed as byproducts during the reaction or upon storage. atriainnovation.com

Gas Evolution Measurement Methodologies for Carbon Dioxide Generation Kinetics

The rate and extent of carbon dioxide (CO₂) evolution are critical parameters in evaluating the performance of effervescent systems. The kinetics of this gas-generating reaction are studied using several distinct methodologies. tandfonline.com

Volumetric Gas Collection and Quantification Research Using Automated Systems

The study of CO₂ generation kinetics is significantly advanced by automated volumetric systems that measure the volume of evolved gas in real-time. These systems typically operate on the principle of liquid displacement or gas flow measurement.

An example is the Gas Endeavour system, an automated volumetric apparatus that quantifies total gas production continuously. mdpi.com This type of system uses a thermostatically controlled water bath and specialized gas flow cells to provide precise kinetic data. mdpi.com The evolved CO₂ displaces a liquid, and the volume is recorded automatically, allowing for the generation of high-resolution data on the rate of reaction. mdpi.comcapes.gov.br

Research has also involved the development of custom volumetric apparatuses designed for studying gas kinetics. ipb.ptnih.gov For instance, a system can be constructed where the evolving hydrogen or CO₂ gas is directed through a tube to a measuring cylinder filled with water. nih.gov The displacement of water is monitored over time, often with a data-logging scale, to determine the kinetic profile of the gas evolution. nih.gov Such automated setups reduce manual errors and allow for continuous monitoring, providing detailed insights into the reaction's progression from initiation to completion. mdpi.com

Manometric and Gravimetric Techniques for Pressure and Mass Loss Monitoring in Reaction Vessels

Manometric and gravimetric methods are fundamental techniques for analyzing effervescent reactions. researchgate.nettandfonline.com

Manometric Techniques: These methods monitor the increase in pressure within a sealed reaction vessel as CO₂ is generated. nih.govbme.hu A notable instrument used for this purpose is the Chittick apparatus, which has been modified for pharmaceutical applications to measure the CO₂ released from effervescent formulations. researchgate.nettjpr.org In a typical manometric setup, the effervescent system reacts in a closed container fitted with a pressure gauge or manometer. nih.gov The pressure increase over time is recorded, and from this data, the amount of CO₂ evolved and the reaction rate can be calculated using gas laws. researchgate.nettjpr.org

Gravimetric Techniques: Gravimetric analysis involves monitoring the change in mass of the reaction system. tandfonline.com There are two primary approaches:

Indirect Gravimetric Method: The most common approach, this technique measures the total mass of the system (vessel and reactants) before and after the effervescence reaction. The decrease in mass is attributed to the escape of CO₂. tandfonline.comresearchgate.nettandfonline.com

Direct Gravimetric Method: This less common method involves absorbing the evolved CO₂ onto a sorbent material and measuring the weight gain of the sorbent. tandfonline.comresearchgate.nettandfonline.com

While simpler in principle, gravimetric methods can be less precise than other techniques and may be affected by the simultaneous evaporation of water, which can add to the measured mass loss. tandfonline.com Nevertheless, these methods are valuable for quantifying the total CO₂ yield. researchgate.netnih.gov

Table 1: Comparison of CO₂ Measurement from Effervescent Granules tjpr.org
Preparation MethodMeasurement TechniqueCO₂ Released (mM/g)% Loss vs. Stoichiometric Prediction
Fusion MethodIdeal Gas Equation (from pressure)8.125~2%
Pressure Gradient8.763N/A
Gravimetric7.980~13.4%
Solvent-Assisted GranulationIdeal Gas Equation (from pressure)5.525~33-39%
Pressure Gradient5.475
Gravimetric5.360

In-Situ Spectroscopic Techniques for CO₂ Detection (e.g., IR)

In-situ spectroscopic techniques, particularly infrared (IR) spectroscopy, offer a powerful method for directly observing and quantifying CO₂ during the effervescent reaction. mdpi.comnih.gov These methods can provide real-time information on the concentration of dissolved CO₂ in the aqueous phase. stanford.edu

A significant challenge in using IR spectroscopy for aqueous solutions is the strong absorption of IR radiation by water, which can obscure the signal from the analyte. stanford.edu To overcome this, researchers have developed specialized IR cells, such as those utilizing Attenuated Total Reflection (ATR), which create a very thin film of the solution. stanford.eduresearchgate.net This minimizes the interference from water, allowing the distinctive absorption peak of dissolved CO₂ (around 2343 cm⁻¹ or 2277 cm⁻¹ for ¹³CO₂) to be resolved and quantified. stanford.eduresearchgate.net This approach enables direct, in-situ measurement of dissolved CO₂ concentration over time, providing precise kinetic data for the dissolution and reaction process. nih.govstanford.edu

Thermal Analysis Techniques for Component Interactions and Phase Transitions in Solid Systems

Thermal analysis techniques are crucial for characterizing the solid-state properties of this compound systems before the effervescent reaction is initiated. They provide insight into thermal stability, component interactions, and decomposition pathways. nih.govwikipedia.org

Differential Scanning Calorimetry (DSC) Studies on Eutectic Point Determination and Moisture Interaction

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. ijrpr.com In the context of effervescent systems, DSC is used to study the thermal behavior of the individual components and their mixtures. mdpi.comderpharmachemica.com

A key application is the determination of eutectic points. When the acid (e.g., citric acid) and carbonate (e.g., sodium bicarbonate) are mixed, they can form a eutectic mixture, which has a lower melting point than either of the individual components. DSC thermograms of these mixtures show endothermic peaks corresponding to melting events. A significant shift in the melting point or the appearance of a new endotherm can indicate an interaction or the formation of a eutectic. ijrpr.com

DSC is also highly effective for studying the impact of moisture. The presence of water can lower the melting point and initiate the effervescent reaction prematurely. brad.ac.uk Studies have shown that citric acid is highly hygroscopic, and its interaction with moisture can be observed as a distinct endotherm in a DSC scan. brad.ac.uk By analyzing the thermograms of samples exposed to varying humidity levels, researchers can assess the stability of the effervescent mixture. brad.ac.uk

Table 2: DSC Peak Melting Temperatures of Components Relevant to Effervescent Systems mdpi.com
CompoundPeak Melting Temperature (°C)
Sorbitol106.8
Xylitol105.7
Isomalt165.6
Mannitol174.3
Sucrose198.4

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Mass Loss Kinetics

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated at a controlled rate. wikipedia.orgatriainnovation.com This technique is essential for determining the thermal stability and decomposition profiles of the components in a this compound system. tainstruments.comintertek.com

A TGA curve plots the percentage of mass loss against temperature. intertek.com For effervescent components, TGA reveals the temperatures at which they begin to decompose. Research has shown that sodium bicarbonate starts to decompose at temperatures around 120°C, while citric acid is stable up to its melting point (around 170°C), after which it decomposes. nih.gov

By analyzing the TGA curves of the individual components and the complete mixture, researchers can understand the decomposition pathways. The analysis can reveal multi-step decomposition processes, which may indicate the formation of reaction intermediates. researchgate.net Furthermore, the rate of mass loss provides information about the decomposition kinetics, which can be modeled to predict the thermal stability and shelf-life of the solid-state product. tainstruments.comresearchgate.net

Table 3: Decomposition Temperatures of Effervescent Components from TGA nih.gov
ComponentDecomposition Temperature (°C)
Sodium BicarbonateBegins from 120°C
Citric AcidBegins after melting (~170°C)

Coupled TGA-FTIR/MS for Evolved Gas Analysis

Coupled Thermogravimetric Analysis (TGA) with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) serves as a powerful analytical approach for characterizing the thermal decomposition of effervescent systems, such as the mixture of citric acid and sodium bicarbonate often referred to as "this compound". measurlabs.comnetzsch.com This hyphenated technique, known as Evolved Gas Analysis (EGA), provides quantitative data on mass loss as a function of temperature (TGA) while simultaneously identifying the chemical nature of the gaseous molecules released during decomposition (FTIR/MS). ardena.comeag.comtainstruments.com

In the context of a this compound system, TGA-FTIR/MS allows for a detailed investigation of its thermal stability and the sequence of reactions that occur upon heating. The analysis identifies the specific temperatures at which components degrade and confirms the composition of the evolved gases, primarily water (H₂O) and carbon dioxide (CO₂), which are the key products of the effervescent reaction. nih.govchemedx.org

Detailed Research Findings

The thermal analysis of a this compound system reveals a multi-stage decomposition process. Each stage corresponds to a specific mass loss event on the TGA thermogram, which can be correlated with the evolution of specific gases detected by the coupled FTIR and/or MS instruments.

The decomposition process generally begins with the loss of adsorbed or bound water at temperatures below 100°C. researchgate.net This is followed by the individual and interactive decomposition of the primary components, citric acid and sodium bicarbonate. Sodium bicarbonate typically begins to decompose at temperatures as low as 80-120°C, yielding sodium carbonate, water, and carbon dioxide. nih.govchemedx.org Citric acid is more stable, with decomposition initiating after its melting point, generally above 170°C. nih.govresearchgate.net The water released from the initial decomposition of sodium bicarbonate can then react with the remaining citric acid and bicarbonate, accelerating the effervescent reaction and the release of CO₂.

The table below summarizes the typical thermal events and corresponding evolved gases identified during the TGA-FTIR/MS analysis of a citric acid and sodium bicarbonate system.

Temperature Range (°C)Mass Loss EventEvolved Gases Identified by FTIR/MSProbable Source of Evolved Gas
< 100°CInitial, minor mass lossWater (H₂O)Release of physically adsorbed moisture. researchgate.net
120°C - 200°CSignificant mass lossWater (H₂O), Carbon Dioxide (CO₂)Initial decomposition of sodium bicarbonate; Reaction of components initiated by released water. nih.govchemedx.org
> 200°CContinued mass lossCarbon Dioxide (CO₂), Water (H₂O), Organic fragments (e.g., from aconitic acid)Decomposition of citric acid and further reaction of intermediates. researchgate.net

The MS detector is particularly sensitive for identifying small molecules, making it ideal for tracking the evolution of water (m/z 18) and carbon dioxide (m/z 44). mt.com The FTIR detector complements this by identifying the characteristic absorption bands of the evolved gases. For example, CO₂ is identified by its strong absorption bands in the 2300-2400 cm⁻¹ region, while water vapor shows characteristic bands around 1500-1800 cm⁻¹ and 3500-4000 cm⁻¹. eag.com

The data below details the decomposition stages observed in a study of blowing agents containing citric acid and sodium bicarbonate.

Interactive Table: TGA Decomposition Stages of a Citric Acid-Sodium Bicarbonate System

StageTemperature Range (°C) researchgate.netPeak Decomposition Temperature (°C) researchgate.netAssociated Process
1< 150°C~64°CMoisture and volatile loss
2150 - 280°C~211°CDecomposition of effervescent agents (citric acid and sodium bicarbonate)
3> 280°C~380°CDecomposition of other potential components (e.g., waxes, surfactants)

This detailed analysis confirms that the thermal decomposition of a this compound system is a complex process involving dehydration, the decomposition of individual components, and their subsequent acid-base reaction. The use of coupled TGA-FTIR/MS is essential for deconvoluting these overlapping events and providing a comprehensive understanding of the material's behavior under thermal stress.

Physicochemical Dynamics and Reaction Engineering of Effervescence

Kinetics of Acid-Base Reactions Leading to Carbon Dioxide Evolution in Aqueous Environments

The rate at which carbon dioxide is generated is a critical parameter in effervescent systems. This rate is influenced by several interconnected factors, from reactant concentrations to the physical properties of the solid reactants.

The rate of a chemical reaction is fundamentally dependent on the concentration of the reactants. shaalaa.comsiyavula.com According to the law of mass action, the rate of an elementary reaction is directly proportional to the product of the reactant concentrations. acs.org In the citrocarbonate system, the reaction rate increases with higher concentrations of both the acid (e.g., citric acid) and the bicarbonate. shaalaa.comnagwa.com

This is explained by collision theory, which posits that for a reaction to occur, reactant particles must collide with sufficient energy and proper orientation. solubilityofthings.com Increasing the concentration of reactants in a solution means there are more particles per unit volume, which leads to a higher frequency of collisions. nagwa.comnagwa.com Consequently, the number of effective collisions that result in a chemical reaction increases, thereby accelerating the rate of carbon dioxide evolution. siyavula.comnagwa.com For instance, experiments demonstrate that concentrated hydrochloric acid reacts more rapidly with calcium carbonate than dilute hydrochloric acid does. shaalaa.comnagwa.com Similarly, in the effervescent reaction, a higher concentration of dissolved acid and bicarbonate ions will lead to a faster reaction rate. vanderbilt.edu

In most effervescent applications, the reactants are initially in solid form, such as a tablet or powder. Therefore, the reaction rate is not only governed by solution kinetics but also by the dissolution rate of the solid particles. A key factor influencing dissolution is the available surface area. sciencebuddies.org

Crushing a solid into a powder dramatically increases its surface area compared to a single large piece of the same mass. solubilityofthings.comsciencebuddies.orgquora.com This increased surface area exposes more reactant particles to the solvent (water), leading to more frequent collisions and a faster dissolution rate. quora.comyoutube.com Since the acid-base reaction primarily occurs once the components are dissolved, a faster dissolution rate translates directly to a faster rate of gas generation. youtube.com

Numerous studies and demonstrations using effervescent tablets confirm this principle. A powdered or crushed tablet reacts and dissolves much more quickly than a whole tablet. shaalaa.comquora.comtufts.eduscribd.com This is because the greater surface area of the powder allows for more contact between the reactants and the water, accelerating the entire process from dissolution to gas production. siyavula.comsolubilityofthings.com

Table 1: Illustrative Effect of Particle Size on Effervescent Reaction Time

Particle Size Relative Surface Area Typical Reaction Time
Whole Tablet Low Slow (e.g., > 60 seconds) usc.edu
Broken Tablet Medium Moderate

This table provides illustrative data based on qualitative and quantitative descriptions from multiple sources. Actual times vary with formulation and conditions.

Temperature: Temperature has a profound effect on reaction velocity. Increasing the temperature of the aqueous environment increases the kinetic energy of the reactant molecules. tufts.edusciencebuddies.org This higher energy state results in molecules moving faster and colliding more frequently and with greater force. nagwa.comtsfx.edu.au A greater proportion of these collisions will have the necessary activation energy to result in a reaction, thus increasing the reaction rate. tufts.edu

Experiments consistently show that effervescent tablets dissolve and react significantly faster in hot water than in cold water. usc.edusciencebuddies.orgtsfx.edu.au The increased rate of carbon dioxide production is a direct consequence of the accelerated molecular motion at higher temperatures. usc.edusciencebuddies.org

Table 2: Representative Data on the Effect of Water Temperature on Effervescent Tablet Dissolution Time

Water Temperature Average Dissolution Time (seconds)
Cold (8-20 °C) 115 usc.edu
Warm (30-47 °C) 32.75 usc.edu
Hot (55-66 °C) 24.25 usc.edu
Very Hot (>69 °C) 19 usc.edu

Data sourced from a specific experimental study for illustrative purposes. usc.edu

Ionic Strength: The ionic strength of the solution, a measure of the total concentration of ions, can also influence reaction rates, a phenomenon known as the kinetic salt effect. quora.com In solutions, ions are surrounded by an "ionic atmosphere" of oppositely charged ions. jove.com Changes in ionic strength alter the activity coefficients of the reacting ions, which can affect the electrostatic interactions between them. mdpi.com For reactions between ions of the same charge, an increase in ionic strength can decrease the repulsion between them, leading to a faster reaction. Conversely, for reactions between ions of opposite charges, increasing ionic strength can stabilize the reactants, increasing the activation energy and slowing the reaction.

Nucleation and Growth Phenomena of Gas Bubbles in Solution

The formation of carbon dioxide gas occurs at a molecular level, but the appearance of visible bubbles is a physical process involving nucleation and growth.

Gas bubble formation from a supersaturated solution of CO₂ requires overcoming an energy barrier. This process, known as nucleation, can occur in two primary ways:

Homogeneous Nucleation: This is the spontaneous formation of a bubble within the bulk of the liquid. It requires a high degree of supersaturation because a significant amount of energy is needed to create the new gas-liquid interface of a spherical bubble. reddit.com The energy barrier is related to the surface tension of the liquid.

Heterogeneous Nucleation: This occurs when a bubble forms on a pre-existing surface, such as an impurity, a solid reactant particle, or microscopic crevices on the container wall. reddit.comsmith.edu Heterogeneous nucleation is far more common and requires less energy than homogeneous nucleation. reddit.com The presence of a surface reduces the total surface energy required to form a bubble of a critical size, as the solid-liquid interface is replaced by a solid-gas and a liquid-gas interface. reddit.compnas.org Rough surfaces are particularly effective nucleation sites because they can trap small pockets of gas, further lowering the energy barrier for bubble growth. smith.edu

The energetics of nucleation are described by classical nucleation theory. The free energy change (ΔG) to form a bubble has a positive term related to the surface energy (proportional to surface area) and a negative term related to the volume energy (driven by the pressure difference between the inside and outside of the bubble). This leads to a critical bubble radius, beyond which the bubble will grow spontaneously. Heterogeneous sites lower the surface energy component of this equation, thus facilitating nucleation at lower levels of gas supersaturation. reddit.compnas.org

Coalescence: This is the merging of two or more bubbles to form a larger one. The stability of the thin liquid film between approaching bubbles determines whether they will coalesce. Factors that inhibit coalescence include the presence of surfactants or electrolytes, which can create repulsive forces at the bubble surfaces. nih.govbibliotekanauki.pl The rate of coalescence affects the size distribution of bubbles in the system. cardiff.ac.uk

Release and Transport: The buoyancy of the CO₂ bubbles causes them to rise through the liquid. This upward movement displaces the surrounding liquid, creating fluid motion and mixing. mdpi.comtudelft.nl This transport phenomenon enhances the dissolution of remaining solid reactants by bringing fresh solvent to their surfaces. The collective action of many rising bubbles can create significant turbulence and circulation within the liquid. tudelft.nlornl.gov The process by which bubbles detach from a nucleation site is influenced by a balance of forces, including buoyancy, surface tension, and fluid drag. uc.pt The eventual bursting of bubbles at the liquid's surface is the final step in the release of the gas into the atmosphere and can contribute to the shattering of the liquid into a spray. researchgate.net

Impact of Surface Tension and Viscosity on Bubble Behavior

The effervescent reaction between citric acid and sodium bicarbonate produces carbon dioxide gas, which forms bubbles in the aqueous solution. quora.com The behavior of these bubbles is critically influenced by the surface tension and viscosity of the surrounding liquid.

Surface Tension:

Surface tension is a measure of the cohesive energy present at the interface between a liquid and a gas. In the context of a this compound solution, the dissolved salts, such as sodium citrate (B86180) formed during the reaction, can influence the surface tension of the water. Some studies indicate that citrates and carbonates can increase the surface tension of a solution. 911metallurgist.com An increase in surface tension can lead to larger, more stable bubbles, as a greater pressure difference is required to overcome the surface forces and for the bubbles to coalesce or burst. Conversely, the presence of other substances, like surfactants, can lower surface tension, resulting in smaller bubbles that are formed more frequently. researchgate.net

The following table illustrates the effect of different ions on the surface tension of water. Note that higher values indicate a greater increase in surface tension.

IonEffect on Surface Tension
Sulfate (B86663)Increases
BicarbonateAlmost constant
CitrateIncreases 911metallurgist.com
AcetateCan raise or lower depending on the specific salt 911metallurgist.com

Viscosity:

The table below shows a conceptual relationship between viscosity and bubble characteristics in an effervescent solution.

ViscosityBubble Rise VelocityBubble Size (in atomization)
LowFasterSmaller
HighSlowerLarger nih.gov

Dissolution Kinetics of Granular Effervescent Formulations

The rate at which a granular effervescent formulation containing this compound dissolves is a critical factor in its performance. This process is governed by several principles of physical chemistry and is influenced by the formulation's characteristics.

Mathematical Models of Dissolution Rate Based on Noyes-Whitney and Hixson-Crowell Principles

The dissolution of solid particles in a liquid can be described by several mathematical models.

Noyes-Whitney Equation:

The Noyes-Whitney equation describes the rate of dissolution as being proportional to the surface area of the solid and the difference between the concentration of the solid in the saturated layer immediately surrounding it and the concentration in the bulk solution. humanjournals.com The equation is as follows:

dC/dt = kS(Cs - C)

Where:

dC/dt is the rate of dissolution

k is the dissolution rate constant

S is the surface area of the solid

Cs is the concentration of the saturated boundary layer

C is the concentration in the bulk solution

Hixson-Crowell Cube Root Law:

The Hixson-Crowell model is particularly relevant for systems where the surface area of the particles changes over time as they dissolve. humanjournals.com It assumes that the dissolution rate is proportional to the cube root of the particle's volume. This model is often more applicable to the dissolution of granular formulations where the particle size diminishes during the process. bspublications.net The equation is:

(W₀)¹ᐟ³ - (W)¹ᐟ³ = kt

Where:

W₀ is the initial mass of the particle

W is the mass of the particle at time t

k is the cube root dissolution rate constant

Impact of Granule Porosity, Density, and Excipient Selection on Dissolution Profiles

The physical properties of the effervescent granules play a significant role in their dissolution behavior.

Granule Porosity: The porosity of a granule, which is the measure of the void spaces within it, directly affects the rate at which water can penetrate the granule. researchgate.net Higher porosity allows for faster water ingress, leading to a more rapid disintegration and dissolution of the effervescent components. whiterose.ac.uk Conversely, lower porosity can slow down this process. researchgate.net

Granule Density: Granule density can also influence dissolution. pharmaexcipients.com Higher density granules may have lower porosity, leading to slower dissolution. researchgate.net The manufacturing process, such as wet granulation, can be controlled to produce granules of a desired density and, consequently, a specific dissolution profile. ijcrt.org

Excipient Selection: Excipients are inactive ingredients included in a formulation. In effervescent granules, the choice of excipients can significantly impact dissolution. For example, the use of binders, which are intended to hold the granule together, can sometimes slow down disintegration and dissolution if used in excessive amounts. impactfactor.org The solubility of all excipients is crucial, as effervescent forms are expected to dissolve quickly. impactfactor.org

The following table summarizes the general impact of these properties on dissolution rate:

PropertyEffect on Dissolution Rate
High Granule PorosityIncreases whiterose.ac.uk
Low Granule PorosityDecreases researchgate.net
High Granule DensityMay decrease researchgate.net
Water-Soluble ExcipientsGenerally increase
Insoluble/Swellable BindersMay decrease impactfactor.org

Hydrodynamic Effects on Mass Transfer During Dissolution

The movement of the liquid surrounding the dissolving granules, known as hydrodynamics, has a profound effect on the mass transfer of the dissolved components.

The dissolution process involves the transfer of solute from the solid surface to the bulk liquid. This occurs across a thin, stagnant layer of liquid at the solid-liquid interface. The thickness of this layer is a key factor controlling the rate of mass transfer. researchgate.net

The table below outlines the relationship between hydrodynamic conditions and dissolution parameters.

Hydrodynamic ConditionStagnant Layer ThicknessMass Transfer RateDissolution Rate
Low AgitationThickerSlowerSlower
High AgitationThinner researchgate.netFaster nih.govFaster nih.gov
Effervescence (Bubble Generation)Reduced due to mixingIncreasedIncreased

Chemical Reactivity and Stability Research of Effervescent System Components

Hydrolytic Stability of Ester Linkages and Anhydrides within Citric Acid and Related Derivatives

The esterification of citric acid with alcohols can occur, but this typically requires catalysts like sulfuric acid or high temperatures (above 150°C). mdpi.com The resulting citric acid esters would be susceptible to hydrolysis, a reaction in which water molecules break the ester bond, reverting the ester back to citric acid and the corresponding alcohol. The rate of this hydrolysis is influenced by factors such as pH and temperature.

In the context of effervescent systems, the primary concern is the hygroscopic nature of citric acid, meaning it readily absorbs moisture from the environment. researchgate.net This absorbed water can initiate the effervescent reaction prematurely. impactfactor.orgahperformance.com The anhydrous form of citric acid is less prone to moisture absorption compared to its monohydrate form. impactfactor.org To enhance stability, citric acid can be co-crystallized with other compounds, such as nicotinamide. This modification creates a layered structure that limits moisture interaction with the citric acid, making it less hygroscopic and improving the stability of the effervescent product. researchgate.net

Degradation Pathways of Bicarbonate in the Presence of Trace Moisture, Heat, and Atmospheric Carbon Dioxide

Sodium bicarbonate, a common component in effervescent systems, can decompose under various conditions. wikipedia.org The presence of trace moisture, heat, and even atmospheric carbon dioxide can influence its stability.

Thermal Decomposition: When heated, sodium bicarbonate decomposes into sodium carbonate, water, and carbon dioxide. wikipedia.orgresearchgate.net This decomposition starts at temperatures between 80-100°C and becomes more rapid at 200°C. wikipedia.org The reaction is as follows:

2 NaHCO₃(s) → Na₂CO₃(s) + H₂O(g) + CO₂(g) wikipedia.org

The water produced in this reaction can then act as a catalyst, accelerating the degradation of other components in the effervescent mixture. impactfactor.orgahperformance.com

Effect of Moisture: The presence of even small amounts of water can initiate the reaction between citric acid and sodium bicarbonate. impactfactor.org This is an autocatalytic process because the reaction itself produces more water, which then perpetuates the reaction. impactfactor.orgahperformance.com This premature reaction leads to a loss of effervescence and can cause physical instability in the product, such as tablet swelling or disintegration. researchgate.net

Interaction with Atmospheric Carbon Dioxide: While sodium bicarbonate is relatively stable in dry air, its interaction with atmospheric carbon dioxide in the presence of moisture is complex. The primary degradation pathway in effervescent systems is the reaction with the acid component, not a direct reaction with atmospheric CO₂. However, the partial pressure of CO₂ can influence the equilibrium of bicarbonate in aqueous solutions. In the solid state, the main concern remains the reaction initiated by absorbed moisture. researchgate.net

Interaction Dynamics between Organic Acids and Inorganic Salts in the Solid State

The interaction between organic acids like citric acid and inorganic salts such as sodium bicarbonate in the solid state is a critical factor in the stability of effervescent formulations. These interactions can lead to physical and chemical changes over time.

Investigation of Solid-Solid Reactions and Eutectic Formation

Solid-solid reactions between citric acid and sodium bicarbonate can occur, especially in the presence of moisture, leading to premature effervescence. impactfactor.org This reaction can be initiated at points of contact between the two solids.

A key phenomenon in solid mixtures is the formation of a eutectic. A eutectic mixture is a mixture of chemical compounds or elements that has a single chemical composition that solidifies at a lower temperature than any other composition. Research has shown that deep eutectic solvents (DES) can be formed between choline (B1196258) chloride and various carboxylic acids, including citric acid. up.pt For dicarboxylic acids, the eutectic point often occurs at a 1:1 molar ratio with choline chloride, while for tricarboxylic acids like citric acid, it's in the range of a 30-35 mol % acid. up.pt The formation of a eutectic can lower the melting point of the components, potentially increasing their reactivity in the solid state. In effervescent systems, the formation of a eutectic between the acid and bicarbonate could create localized areas of higher mobility, facilitating the degradation reaction. For instance, eutectic effervescent tablets have been formulated with ibuprofen, citric acid, and sodium bicarbonate. researchgate.net

Polymorphism and Amorphous State Stability of Components

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com Different polymorphs of a compound can have different physical properties, including stability, solubility, and hygroscopicity. mdpi.compharmaguideline.com Citric acid can exist in both anhydrous and monohydrate crystalline forms. mdpi.com The anhydrous form is generally preferred for effervescent formulations due to its lower hygroscopicity. impactfactor.org

The amorphous state is a non-crystalline solid form that lacks long-range order. scispace.com Amorphous materials are generally more soluble but also less physically and chemically stable than their crystalline counterparts. pharmaguideline.comscispace.com Pharmaceutical processes like spray drying can lead to the formation of amorphous forms. scispace.com In the context of effervescent systems, the presence of amorphous regions in either the citric acid or sodium bicarbonate could lead to increased hygroscopicity and a higher propensity for premature reaction. The stability of the amorphous state is a significant concern as it can revert to a more stable, less soluble crystalline form over time. scispace.com

Kinetic Studies for Predicting Chemical Degradation in Multicomponent Systems

Kinetic studies are essential for understanding the rate at which chemical degradation occurs in multicomponent systems like effervescent tablets. These studies help in predicting the shelf-life and ensuring the stability of the product.

Accelerated Aging Methodologies for Understanding Reaction Mechanisms

Accelerated aging studies are a common method used to predict the long-term stability of pharmaceutical products. researchgate.net These studies involve storing the product at elevated temperatures and humidity levels to increase the rate of chemical degradation. researchgate.netnih.gov By monitoring the degradation over time under these stressed conditions, it is possible to model the degradation kinetics and extrapolate the data to predict stability under normal storage conditions.

For effervescent tablets, accelerated aging can reveal the impact of temperature and humidity on the reaction between the acid and bicarbonate. researchgate.net For example, studies have shown that at elevated temperatures and humidity (e.g., 40°C and 75% relative humidity), effervescent tablets can exhibit significant degradation, including loss of hardness and increased effervescence time. researchgate.net This is attributed to the hygroscopic nature of the components and the acceleration of the acid-base reaction. researchgate.net

Isoconversional kinetic analysis is a model-free method used to study the degradation of complex materials by determining the kinetic parameters without assuming a specific reaction mechanism. mdpi.com This approach can be valuable for understanding the complex degradation processes in multicomponent systems like effervescent tablets.

Mathematical Modeling of Degradation Pathways and Reaction Orders

The degradation of effervescent systems in the solid state is a significant concern for the shelf-life and efficacy of products. researchgate.netacs.org The primary degradation pathway is the acid-base reaction between the citric acid and the bicarbonate, which can be initiated by exposure to moisture. impactfactor.orgresearchgate.netacs.org This reaction is autocatalytic, as water is a product of the reaction, which can then act as a catalyst for further degradation. impactfactor.org The study of this degradation is often performed under accelerated conditions of high temperature and humidity to predict long-term stability. ijrpr.comslideshare.net

Mathematical models are essential tools for quantifying the rate of degradation and predicting the shelf-life of effervescent products. ijrpr.comslideshare.netscribd.com These models are often based on the Arrhenius equation, which relates the rate of reaction to temperature. ijrpr.comslideshare.netscribd.com However, for solid-state reactions, the models can be more complex, needing to account for factors such as the physical contact between reacting particles and the diffusion of reactants. stackexchange.comresearchgate.netnih.gov

Degradation Pathways

The primary degradation pathway in a "Citrocarbonate" system is the reaction between citric acid and sodium bicarbonate. This reaction can be represented by the following chemical equation:

C₆H₈O₇ (aq) + 3NaHCO₃ (aq) → Na₃C₆H₅O₇ (aq) + 3H₂O (l) + 3CO₂ (g) quora.com

In the solid state, this reaction is typically very slow due to the limited mobility of the reactants. dynamicscience.com.austackexchange.com However, the presence of even small amounts of moisture can initiate the reaction. researchgate.netacs.org The hygroscopic nature of citric acid can further exacerbate this issue by attracting atmospheric moisture. researchgate.netetflin.com

Research has explored various strategies to mitigate this degradation, such as the use of co-crystals of citric acid to reduce its hygroscopicity and improve the stability of the effervescent product. researchgate.netacs.org Another approach involves physically separating the acidic and basic components within a tablet, for instance, by creating bi-layer tablets with an inert separating layer. researchgate.net

The table below summarizes the key degradation reactions and influencing factors.

Degradation ReactionReactantsProductsInfluencing Factors
Acid-Base NeutralizationCitric Acid, Sodium BicarbonateSodium Citrate (B86180), Water, Carbon DioxideMoisture, Temperature, Humidity, Particle Contact
HydrolysisMoisture-sensitive active ingredientsDegraded active ingredientsMoisture
PhotodegradationLight-sensitive componentsDegraded componentsLight exposure

This table is based on information from sources impactfactor.orgquora.comresearchgate.netacs.orgetflin.comslideshare.net.

Reaction Orders and Kinetic Models

The kinetics of solid-state reactions can be complex and may not always follow simple zero-order, first-order, or second-order reaction models. scribd.com The rate of reaction can be influenced by various factors, including the geometry of the particles, the diffusion of reactants, and the formation of product layers that can inhibit further reaction. researchgate.netnih.gov

Several mathematical models have been developed to describe solid-state reactions. These can be broadly categorized as:

Nucleation models: These models describe reactions that begin at specific points (nuclei) and then grow. researchgate.netnih.gov

Geometrical contraction models: These models are based on the assumption that the reaction starts at the surface of the particles and proceeds inwards. researchgate.netnih.gov

Diffusion models: These models are applicable when the rate of reaction is controlled by the diffusion of one of the reactants through a product layer. researchgate.netnih.gov

Reaction-order models: These are empirical models that describe the reaction rate as a function of the concentration of the reactants raised to a certain power. scribd.comresearchgate.net

The selection of an appropriate model depends on the specific reaction mechanism. researchgate.netsouthampton.ac.uk For effervescent systems, where the reaction is often initiated by moisture at the surface of the particles, geometrical contraction or diffusion models may be particularly relevant. mdpi.comnih.gov

The Arrhenius equation is a fundamental tool used in conjunction with these models to describe the temperature dependence of the reaction rate. ijrpr.comslideshare.netscribd.com A modified version of the Arrhenius equation can also be used to account for the effect of humidity on the degradation rate. freethinktech.com

The table below provides an overview of common kinetic models used in solid-state reactions.

Model CategorySpecific ModelRate Equation (g(α))Mechanistic Assumption
Nucleation Avrami-Erofeev (A2, A3, A4)[-ln(1-α)]^(1/n)Random nucleation and growth
Geometrical Contraction Contracting Area (R2)1 - (1-α)^(1/2)Reaction at the surface of a cylinder
Contracting Volume (R3)1 - (1-α)^(1/3)Reaction at the surface of a sphere
Diffusion 1-D Diffusion (D1)α²One-dimensional diffusion
2-D Diffusion (D2)(1-α)ln(1-α) + αTwo-dimensional diffusion
3-D Diffusion (Jander) (D3)[1-(1-α)^(1/3)]²Three-dimensional diffusion
Reaction Order First Order (F1)-ln(1-α)Rate proportional to reactant concentration
Second Order (F2)(1-α)⁻¹ - 1Rate proportional to the square of reactant concentration

This table is compiled from information found in sources scribd.comresearchgate.netnih.gov. α represents the fraction of reacted material, and g(α) is the integral form of the rate equation.

In the context of citric acid production through fermentation, which is a separate but related field involving one of the key components of the "this compound" system, various kinetic models such as Monod, Haldane, logistic, and hyperbolic models have been used to describe the growth of microorganisms like Aspergillus niger. nijotech.com While these are biological reaction models, they underscore the importance of mathematical modeling in understanding and optimizing processes involving these chemical compounds. nijotech.comijbiotech.com

Computational Chemistry and Modeling Approaches for Effervescent Systems

Molecular Modeling of the Effervescent Reaction

Ab initio molecular dynamics simulations can be employed to study the reaction mechanism between citric acid and bicarbonate ions in an aqueous environment. These simulations solve the electronic structure of the reacting molecules on-the-fly, providing a detailed picture of bond breaking and formation.

Key Research Findings from a Hypothetical Ab Initio Study:

A hypothetical study could reveal the free energy barrier for the proton transfer from citric acid to the bicarbonate ion. The simulation might show that the reaction proceeds through a series of proton transfers from the three carboxylic acid groups of citric acid. The calculated free energy profile could provide quantitative data on the thermodynamics and kinetics of the reaction.

Hypothetical Reaction Coordinate and Energy Profile

Reaction CoordinateDescriptionCalculated Free Energy (kJ/mol)
ReactantsSeparated citric acid and bicarbonate ions in water0
Transition State 1First proton transfer from citric acid+45
Intermediate 1Dihydrogen citrate (B86180) and carbonic acid+10
Transition State 2Decomposition of carbonic acid+25
ProductsCitrate, water, and carbon dioxide-15

This interactive data table illustrates a hypothetical free energy profile for one of the proton transfer steps and subsequent carbonic acid decomposition in the effervescent reaction. The values are for illustrative purposes to demonstrate the type of data that can be obtained from such simulations.

Molecular Dynamics of Bubble Nucleation:

Molecular dynamics (MD) simulations can be used to model the process of carbon dioxide bubble nucleation and growth. These simulations track the positions and velocities of individual molecules over time, allowing researchers to observe how dissolved CO₂ molecules aggregate to form a new gas phase.

Simulated Parameters for CO₂ Bubble Nucleation

ParameterDescriptionSimulated Value
Critical Nucleus SizeThe minimum number of CO₂ molecules required to form a stable bubble.~60 molecules
Nucleation RateThe rate at which stable bubbles form in the solution.10²⁵ nuclei/m³s
Interfacial TensionThe surface tension between the nascent CO₂ bubble and the surrounding aqueous solution.50 mN/m

This interactive data table presents hypothetical data that could be derived from molecular dynamics simulations of CO₂ bubble nucleation in an aqueous solution. These parameters are crucial for understanding and controlling the effervescence process.

Computational Fluid Dynamics (CFD) of Gas Evolution:

Key Outputs from a CFD Simulation of an Effervescent Tablet

ParameterDescription
Gas HoldupThe volume fraction of gas in the liquid.
Bubble Size DistributionThe range and frequency of bubble sizes produced.
Dissolution RateThe rate at which the solid tablet dissolves.
Fluid Velocity FieldThe pattern of liquid movement caused by the rising bubbles.

This table lists key parameters that can be obtained from a CFD simulation of an effervescent system, providing valuable information for the design and optimization of such products.

By integrating these multi-scale computational approaches, from the quantum mechanical level of bond breaking to the macroscopic scale of fluid dynamics, a comprehensive understanding of effervescent systems like Citrocarbonate can be achieved. These modeling techniques are invaluable for the rational design of new formulations with controlled effervescence and desired release profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.